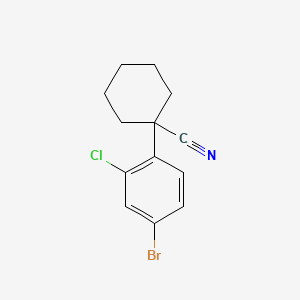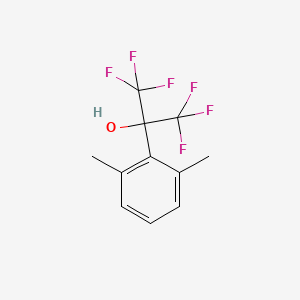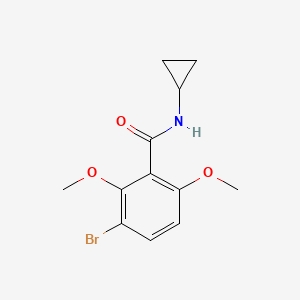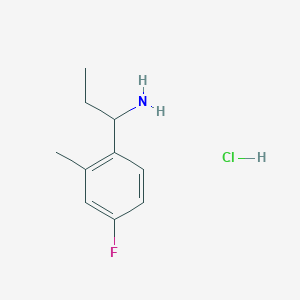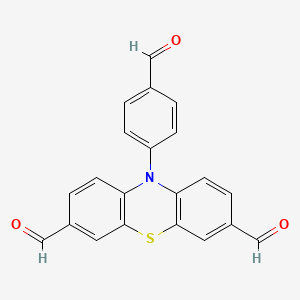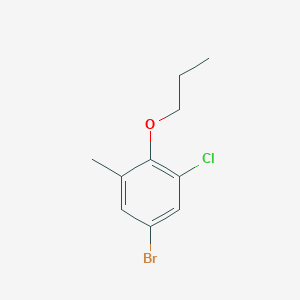
5-Bromo-1-chloro-3-methyl-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, substituted with bromine, chlorine, methyl, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methyl-2-propoxybenzene typically involves the substitution reactions on a benzene ring. One common method is the Friedel-Crafts alkylation, where a propoxy group is introduced to the benzene ring. The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, alkylation, and purification steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-3-methyl-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed
Substitution: Formation of new benzene derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-3-methyl-2-propoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene: Similar structure with a methoxy group instead of a methyl group.
1-Bromo-3-chloro-5-methylbenzene: Lacks the propoxy group, making it less versatile in certain reactions
Uniqueness
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is unique due to the presence of both halogen and alkoxy substituents on the benzene ring, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-methyl-2-propoxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZPNMESVJRIOOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


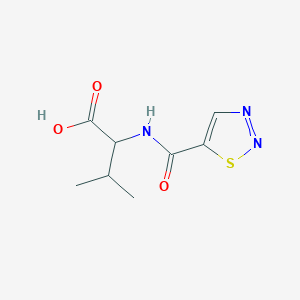
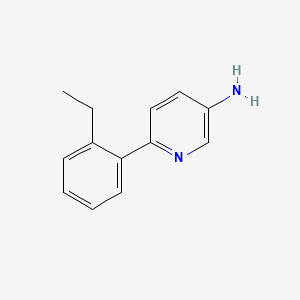
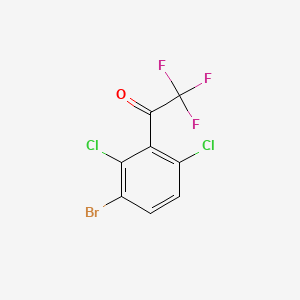
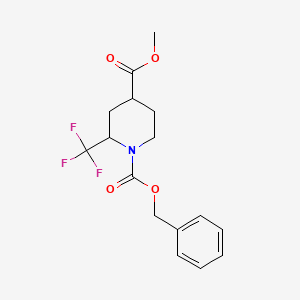
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
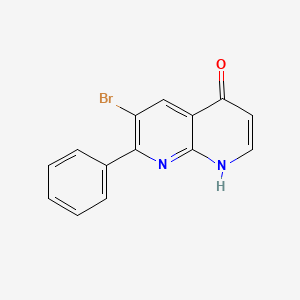
![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
